molecular formula C12H13FO2 B1473912 3-[(4-Fluorophenyl)methyl]cyclobutane-1-carboxylic acid CAS No. 1399654-58-0

3-[(4-Fluorophenyl)methyl]cyclobutane-1-carboxylic acid

Cat. No.: B1473912
CAS No.: 1399654-58-0
M. Wt: 208.23 g/mol
InChI Key: GBYDJTINMVVFTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Fluorophenyl)methyl]cyclobutane-1-carboxylic acid is a fluorinated cyclobutane derivative offered for research and development purposes. This compound is characterized by a cyclobutane ring core that is substituted with a carboxylic acid moiety and a (4-fluorophenyl)methyl group. The combination of the strained cyclobutane ring and the fluorinated aromatic system makes this scaffold a valuable building block in medicinal chemistry and drug discovery . Cyclobutane-containing compounds are of significant interest in pharmaceutical research due to their potential to modulate the biological activity, metabolic stability, and conformational properties of drug candidates . The 4-fluorobenzyl substituent is a common pharmacophore that can enhance lipophilicity and influence interactions with biological targets . While the specific biological profile of this compound is under investigation, structurally similar analogs are explored in research areas such as antineoplastic agents and the treatment of inflammatory diseases . Researchers value this compound for its utility as a synthetic intermediate to develop more complex molecules for various therapeutic applications. The carboxylic acid functional group allows for further derivatization, including amide coupling and esterification, to create a diverse library of compounds for structure-activity relationship (SAR) studies . This product is strictly for research use in a laboratory setting and is not intended for diagnostic or therapeutic use in humans or animals. Safety and Handling: Based on the GHS information of highly similar compounds, this material may cause skin and eye irritation . Researchers should consult the safety data sheet (SDS) and adhere to all safe laboratory practices.

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO2/c13-11-3-1-8(2-4-11)5-9-6-10(7-9)12(14)15/h1-4,9-10H,5-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBYDJTINMVVFTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1C(=O)O)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

3-[(4-Fluorophenyl)methyl]cyclobutane-1-carboxylic acid has garnered interest in medicinal chemistry due to its potential therapeutic applications. Preliminary studies suggest that it may exhibit biological activity against various disease targets.

Potential Therapeutic Applications

  • Anti-inflammatory Agents : The compound's structure may allow it to interact with inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
  • Anticancer Activity : Initial research indicates that derivatives of this compound could influence cancer cell proliferation and survival, suggesting its use in oncology.

Organic Synthesis

This compound serves as an intermediate in the synthesis of other complex organic molecules. Its unique structure allows chemists to modify it through various reactions, leading to the development of new compounds with tailored properties.

Research into the biological activity of this compound is ongoing. Interaction studies focus on its binding affinity to various biological targets, which is crucial for understanding its mechanism of action.

Biological Interaction Studies

These studies often examine:

  • Binding Affinity : How well the compound binds to target proteins or receptors.
  • Cellular Effects : Changes in cell signaling pathways resulting from the compound's interaction with biological targets.

Example Case Study

A study on structurally similar compounds demonstrated:

  • Enhanced anti-inflammatory effects when modified with fluorinated aromatic groups.
  • Significant cytotoxicity against certain cancer cell lines, supporting further investigation into this compound's therapeutic potential.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analog Overview

Key analogs include halogen-substituted phenylcyclobutane carboxylic acids and derivatives with additional functional groups (e.g., amides, esters). Below is a comparative analysis of structural and physicochemical properties.

Table 1: Structural and Physicochemical Properties of Selected Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) pKa Key Substituent
3-[(4-Fluorophenyl)methyl]cyclobutane-1-carboxylic acid C₁₂H₁₃FO₂ 226.23 476.1 (predicted) 1.392 (predicted) 3.59* 4-Fluorobenzyl
1-(4-Chlorophenyl)-1-cyclobutanecarboxylic acid C₁₁H₁₁ClO₂ 210.65 N/A N/A N/A 4-Chlorophenyl
3-(4-Chlorophenyl)cyclobutane-1-carboxylic acid C₁₁H₁₁ClO₂ 210.65 N/A N/A N/A 4-Chlorophenyl
2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid C₁₁H₁₀ClFO₂ 228.65 N/A N/A N/A 4-Chloro-2-fluorophenyl
1-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)cyclobutanecarboxylic acid C₁₃H₁₅FN₂O₃ 266.27 N/A N/A N/A Fluoro-methylcarbamoyl

*Predicted pKa from a structurally similar compound .

Key Differences and Implications

Halogen Substitution
  • Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity reduce steric hindrance and increase electron-withdrawing effects compared to chlorine. This enhances binding affinity in enzyme interactions, as seen in , where fluorophenyl-containing compounds showed potent KFase inhibition (e.g., −8.7 kcal/mol binding affinity) . Chlorinated analogs (e.g., 3-(4-chlorophenyl)cyclobutane-1-carboxylic acid) lack comparable bioactivity data but are likely less potent due to reduced electronegativity .
  • Position of Halogen : The para-fluorine in the target compound optimizes spatial alignment for receptor binding, whereas meta or ortho substitutions (e.g., 2-(4-chloro-2-fluorophenyl) analog) may disrupt planar interactions .
Functional Group Modifications
  • Carboxylic Acid vs. Amides/Esters: The free carboxylic acid group in the target compound enables salt formation and hydrogen bonding, critical for solubility and target engagement. Derivatives like methyl esters (e.g., 1-(methoxycarbonyl)cyclobutane-1-carboxylic acid) or Boc-protected amines (e.g., 3-(Boc-aminomethyl)cyclobutane-1-carboxylic acid) are used as intermediates in prodrug strategies .

Preparation Methods

Cyclobutane Ring Formation and Functionalization

A common approach to cyclobutane derivatives involves the [2+2] photocycloaddition of substituted alkenes to form the cyclobutane core. This is often followed by halogenation and carboxylation to introduce the necessary substituents on the ring and aromatic system.

  • Reaction conditions: Low temperature (around −78°C) is critical during cyclobutane formation to minimize side reactions.
  • Catalysts: Palladium-based catalysts such as Pd(PPh₃)₄ or Pd(OAc)₂ are employed to facilitate efficient cross-coupling reactions for aromatic substitution.
  • Solvents: Polar aprotic solvents like dimethylformamide (DMF) enhance solubility and reaction rates of intermediates.

Example: Analogous compounds such as 2-(4-chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid have been synthesized via Friedel-Crafts alkylation using AlCl₃ at room temperature, yielding moderate product amounts (~52%).

Multi-Step Synthesis Involving Esterification and Reduction

A scalable and diastereoselective synthesis developed for a structurally related cyclobutane carboxylic acid scaffold (used in TAK-828F, a clinical candidate) provides a valuable blueprint for preparing 3-[(4-fluorophenyl)methyl]cyclobutane-1-carboxylic acid.

Key steps include:

  • Esterification: Conversion of cyclobutane ketone intermediates to benzyl esters using coupling reagents such as EDCI and 4-dimethylaminopyridine (DMAP) in solvents like dichloromethane or acetonitrile. This method yields up to 97% assay yield with minimal byproducts, outperforming traditional base-catalyzed methods which suffer from decomposition and low yields (~24–45%).

  • Diastereoselective Reduction: Reduction of cyclobutylidene Meldrum’s acid derivatives with sodium borohydride (NaBH₄) to selectively produce the cis-1,3-disubstituted cyclobutane carboxylic acid. Controlling acidic impurities during this step is crucial to improving the diastereomeric ratio, which can be further enhanced by recrystallization.

  • Decarboxylation and Deprotection: Subsequent decarboxylation and selective deprotection steps yield the target carboxylic acid with the desired stereochemistry. This route avoids chromatographic purification, making it suitable for scale-up with an overall yield improvement from 23% to 39%.

Comparative Data Table of Synthetic Methods

Step/Compound Stage Method/Reaction Type Key Reagents & Conditions Yield (%) Notes Reference
Cyclobutane ring formation [2+2] Photocycloaddition Low temp (−78°C), substituted alkenes Variable Requires careful temperature control
Aromatic substitution (halogenation) Friedel-Crafts alkylation AlCl₃, room temperature 52 Moderate yield, sensitive to conditions
Aromatic substitution (cross-coupling) Suzuki coupling Pd catalysts (Pd(OAc)₂), 80°C 65 Efficient for introducing aryl substituents
Esterification of cyclobutanone intermediate Fischer esterification p-TsOH·H₂O, toluene, reflux 85 Formation of benzyl ester, some byproducts
Esterification (optimized) EDCI/DMAP coupling CH₂Cl₂ or MeCN, room temperature 97 High yield, minimal byproducts, scalable
Diastereoselective reduction NaBH₄ reduction Controlled acidic impurity, recrystallization N/A Key to obtaining cis stereochemistry
Decarboxylation and deprotection Thermal and selective cleavage Mild conditions, orthogonal protecting groups N/A Avoids chromatography, suitable for scale-up

Research Findings and Optimization Insights

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-[(4-Fluorophenyl)methyl]cyclobutane-1-carboxylic acid?

  • Methodological Answer : The synthesis of fluorophenyl-substituted cyclobutane derivatives often involves cyclization strategies or functional group additions. For example, cyclobutane rings can be formed via [2+2] photocycloadditions or ring-closing metathesis. Friedel-Crafts acylation (as seen in for similar compounds) may introduce aryl groups. Additionally, Michael-type additions (e.g., thioglycolic acid to α,β-unsaturated ketones) can append functionalized side chains . For purification, silica gel column chromatography with hexane/ethyl acetate gradients is frequently employed .

Q. How is the compound characterized using spectroscopic methods?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical. The ^1H NMR spectrum will show distinct signals for the cyclobutane protons (δ ~2.0–3.5 ppm as multiplet splits) and the 4-fluorophenyl group (δ ~7.0–7.5 ppm as a doublet due to ortho-fluorine coupling). ^19F NMR can confirm the fluorophenyl substitution (δ ~−110 to −120 ppm for aromatic fluorine). High-resolution mass spectrometry (HRMS) validates the molecular formula .

Advanced Research Questions

Q. How can enantiomeric mixtures of fluorophenyl-cyclobutane derivatives be resolved during synthesis?

  • Methodological Answer : Enantiomeric separation may involve chiral stationary-phase HPLC or enzymatic resolution. For example, in , compounds III were synthesized as R/S mixtures, suggesting the need for chiral resolution. Alternatively, asymmetric catalysis (e.g., using chiral ligands in cycloadditions) can minimize racemization. Cation-exchange chromatography (e.g., Dowex resins) has also been used for amino-acid derivatives .

Q. What strategies optimize cyclobutane ring formation under varying reaction conditions?

  • Methodological Answer : Cyclobutane synthesis is sensitive to steric and electronic factors. For strained rings, low-temperature photochemical [2+2] cycloadditions or transition-metal-catalyzed processes improve yield. In , lithium hydroxide-mediated hydrolysis at 0°C preserved ring integrity during carboxylate formation. Computational modeling (e.g., DFT) can predict ring strain and guide substituent placement to stabilize transition states .

Q. How to address contradictory spectral data in fluorophenyl-cyclobutane derivatives?

  • Methodological Answer : Discrepancies in NMR or MS data may arise from rotamers, diastereomers, or solvent effects. For example, in , ^19F NMR signals split due to diastereotopic fluorine atoms. Variable-temperature NMR can distinguish dynamic processes (e.g., ring puckering). HRMS isotopic patterns (e.g., selenium in ) must be carefully interpreted to avoid misassignment .

Application-Oriented Questions

Q. What are the potential biomedical applications of fluorophenyl-cyclobutane derivatives?

  • Methodological Answer : Fluorinated cyclobutanes are explored as enzyme inhibitors or receptor modulators due to their metabolic stability. For instance, highlights a derivative with selenophenyl groups, suggesting potential redox activity. Structure-activity relationship (SAR) studies can optimize substituents (e.g., fluorine for enhanced bioavailability) while maintaining cyclobutane rigidity .

Q. How to design stability studies for fluorophenyl-cyclobutane carboxylic acids?

  • Methodological Answer : Accelerated stability testing under varying pH, temperature, and light exposure identifies degradation pathways. LC-MS monitors decarboxylation or ring-opening byproducts. Cyclobutane rings are prone to thermal stress, so storage at −20°C in inert atmospheres is recommended (as inferred from handling in and ) .

Data Analysis & Validation

Q. How to validate the purity of this compound for pharmacological assays?

  • Methodological Answer : Combine orthogonal techniques:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and >95% peak area purity.
  • Elemental Analysis : Confirm C, H, F, and O percentages within 0.4% of theoretical values.
  • Thermogravimetric Analysis (TGA) : Ensure no solvent residues remain .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-Fluorophenyl)methyl]cyclobutane-1-carboxylic acid
Reactant of Route 2
3-[(4-Fluorophenyl)methyl]cyclobutane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.